molecular formula C22H14N2 B14125970 2-(Naphthalen-2-yl)-1,10-phenanthroline

2-(Naphthalen-2-yl)-1,10-phenanthroline

Cat. No.: B14125970
M. Wt: 306.4 g/mol
InChI Key: PNOLOEXJLBDSAR-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-1,10-phenanthroline is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a naphthalene ring fused to a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)-1,10-phenanthroline typically involves the condensation of 2-naphthol with 1,10-phenanthroline under specific reaction conditions. One common method includes the use of a catalyst such as imidazole or isoquinoline to facilitate the Knoevenagel condensation reaction between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the naphthalene or phenanthroline rings can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized phenanthroline compounds.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-1,10-phenanthroline involves its interaction with molecular targets such as metal ions and enzymes. The compound can chelate metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its planar structure allows it to intercalate into DNA, disrupting the replication and transcription processes .

Comparison with Similar Compounds

    1,10-Phenanthroline: A well-known ligand in coordination chemistry, similar in structure but without the naphthalene moiety.

    2,2’-Bipyridine: Another bidentate ligand used in metal complexation, differing in the arrangement of nitrogen atoms.

    Naphthalene-2-carboxylic acid: Shares the naphthalene core but lacks the phenanthroline structure.

Uniqueness: 2-(Naphthalen-2-yl)-1,10-phenanthroline is unique due to the combination of the naphthalene and phenanthroline rings, which imparts distinct electronic and steric properties. This makes it a versatile ligand for forming stable metal complexes with unique catalytic and electronic characteristics .

Properties

Molecular Formula

C22H14N2

Molecular Weight

306.4 g/mol

IUPAC Name

2-naphthalen-2-yl-1,10-phenanthroline

InChI

InChI=1S/C22H14N2/c1-2-5-18-14-19(10-7-15(18)4-1)20-12-11-17-9-8-16-6-3-13-23-21(16)22(17)24-20/h1-14H

InChI Key

PNOLOEXJLBDSAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3

Origin of Product

United States

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